molecular formula C14H21N3S B5886997 4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide

4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5886997
M. Wt: 263.40 g/mol
InChI Key: HGVMILYUDRQCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMPTI and has a molecular formula of C14H22N2S. EMPTI belongs to the class of piperazine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of EMPTI is not fully understood. However, studies have shown that EMPTI can interact with various cellular targets such as DNA, enzymes, and receptors. EMPTI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, EMPTI has been shown to interact with dopamine receptors, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
EMPTI has been shown to have various biochemical and physiological effects. Studies have shown that EMPTI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. In addition, EMPTI has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

EMPTI has several advantages for laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, EMPTI has been shown to have activity against various diseases, making it a promising candidate for drug development. However, there are some limitations to using EMPTI in laboratory experiments. The mechanism of action of EMPTI is not fully understood, and more research is needed to elucidate its cellular targets. In addition, EMPTI has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on EMPTI. One potential area of research is the development of EMPTI derivatives with improved activity and selectivity. Another area of research is the study of the mechanism of action of EMPTI, which may provide insights into its cellular targets and potential therapeutic applications. In addition, more research is needed to evaluate the safety and efficacy of EMPTI in vivo and in clinical trials. Overall, EMPTI is a promising compound that has the potential to be used in the treatment of various diseases.

Synthesis Methods

The synthesis of EMPTI involves the reaction of 1-(3-methylphenyl)piperazine with ethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMPTI. The synthesis of EMPTI is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

EMPTI has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EMPTI has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, EMPTI has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-3-16-7-9-17(10-8-16)14(18)15-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVMILYUDRQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide

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